(3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one
Description
Properties
IUPAC Name |
(E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13/h2-11H,1H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUPHNWMLWIYGY-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/C1=CC=C(C=C1)Cl)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Solvent-Based Synthesis
In a standard protocol, 4-chlorobenzaldehyde (1.0 equiv) reacts with acetophenone (1.2 equiv) in ethanol under reflux, using aqueous sodium hydroxide (10–20% w/v) as the catalyst. The reaction proceeds via enolate formation, followed by dehydration to yield the conjugated enone system. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | >75% above 70°C |
| Reaction Time | 4–8 hours | Max yield at 6h |
| Molar Ratio (Al:Ket) | 1:1.2 | Prevents diadduct |
This method typically achieves 68–72% yield, with purity >90% after recrystallization from ethanol.
Solvent-Free Mechanochemical Approach
Recent advancements employ solvent-free conditions to enhance sustainability. A modified protocol involves grinding 4-chlorobenzaldehyde (1.0 equiv), acetophenone (1.1 equiv), and solid sodium hydroxide (1.5 equiv) in a mortar for 10–15 minutes. This method offers:
- Yield : 65–70%
- Reaction Time : 15 minutes
- Purity : 88–92% (HPLC)
Characterization via $$ ^1H $$ NMR confirms the (E)-configuration:
$$ \delta = 7.69 \, (\text{d}, J = 16.2 \, \text{Hz}, 1\text{H}), \, 6.92 \, (\text{d}, J = 16.2 \, \text{Hz}, 1\text{H}) $$ .
Catalytic Vapor-Phase Synthesis
Industrial-scale production utilizes vapor-phase methods to improve throughput. A patented approach (RU2482105C1) employs mesoporous aluminosilicate catalysts (SiO$$2$$/Al$$2$$O$$_3$$ = 80) in a fixed-bed reactor:
Reaction Conditions
| Parameter | Value |
|---|---|
| Feedstock | Styrene + Acetic Anhydride |
| Molar Ratio | 1:2–4 |
| Temperature | 120–130°C |
| Catalyst Loading | 10–50 wt% |
| Space Velocity | 2–4 h$$^{-1}$$ |
Performance Metrics
- Conversion : 92–95%
- Selectivity : 83–87%
- Catalyst Lifetime : >500 hours
This method eliminates solvent waste and enables continuous operation, making it economically viable for ton-scale production.
Acid-Catalyzed Cyclodehydration
An alternative route involves HCl-mediated cyclization of preformed dienones. In a representative procedure:
- Step 1 : 2,6-Dimethylmorpholine hydrochloride (2.0 mmol) reacts with paraformaldehyde (13 mmol) in anhydrous ethanol under reflux (pH 1.5–2.0).
- Step 2 : 4-(4-Chlorophenyl)-3-buten-2-one (2.0 mmol) is added, followed by 13-hour reflux.
Outcomes :
- Yield : 53.8%
- Byproducts : <5% (HPLC)
- Crystallinity : 98% (XRD)
The mechanism proceeds via iminium intermediate formation, followed by acid-catalyzed [4+2] cycloaddition.
Enzymatic Asymmetric Synthesis
Emerging biocatalytic methods address stereoselectivity challenges. Literature reports using ene-reductases (e.g., OYE3) for asymmetric reduction of prochiral precursors:
Reaction Setup
| Component | Concentration |
|---|---|
| NADPH | 0.2 mM |
| Substrate | 10 mM |
| Enzyme | 2 mg/mL |
| Buffer (pH 7.0) | 50 mM Tris-HCl |
Performance
- ee : >99% (GC-Chiralcel OD-H)
- Turnover Number : 4,500
- Space-Time Yield : 8.9 g/L/day
This method achieves atom economy >90% but requires costly cofactor regeneration systems.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Claisen-Schmidt | 68–72 | 90–95 | Lab-scale | Moderate (solvent) |
| Vapor-Phase | 83–87 | 96–98 | Industrial | Low (solvent-free) |
| Acid-Catalyzed | 50–55 | 88–92 | Pilot-scale | High (HCl waste) |
| Enzymatic | 85–90 | 99+ | Lab-scale | Low (aqueous) |
Industrial Optimization Strategies
Catalyst Design
Mesoporous catalysts with hierarchical pore structures (e.g., MCM-41 derivatives) enhance mass transfer in vapor-phase systems. Surface modification with sulfonic acid groups increases turnover frequency by 40%.
Process Intensification
Microreactor systems (0.5 mm ID) enable:
- Residence Time : 30 seconds (vs. 6 hours batch)
- Yield : 89% (steady-state)
- Thermal Control : ±1°C
Chemical Reactions Analysis
Types of Reactions
(3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Organic Chemistry
(3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one serves as a building block in the synthesis of complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions facilitate the formation of derivatives that can be utilized in further synthetic pathways.
The compound has been investigated for its potential biological activities , including:
- Estrogenic Activity : Research indicates that it can be metabolized to a hydroxylated derivative that binds to estrogen receptors, suggesting potential implications in endocrine disruption and therapeutic applications.
- Anticancer Properties : In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways, leading to cell growth inhibition and DNA fragmentation .
Medicinal Chemistry
Due to its biological activities, this compound is being explored for development as a therapeutic agent . Its ability to modulate biological pathways makes it a candidate for drug design targeting diseases related to hormonal imbalances and cancer .
Case Study 1: Estrogenic Activity Assessment
A study utilizing rat liver microsomes demonstrated that this compound was metabolized into a hydroxylated derivative with enhanced affinity for estrogen receptors. This finding indicates its potential role in endocrine-related therapies or as an endocrine disruptor.
Case Study 2: Anticancer Efficacy
In vitro experiments revealed that the compound effectively induces apoptosis in MCF-7 and HeLa cells. The activation of caspase pathways was identified as a critical mechanism through which the compound inhibits cell proliferation, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of (3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The 4-chlorophenyl group in the target compound increases hydrophobicity compared to 4a, as evidenced by its longer HPLC retention time (6.87 vs. 4.56 min) .
- Chalcone derivatives (e.g., 2a) exhibit extended conjugation, leading to distinct reactivity in bioreduction pathways compared to butenone derivatives .
Reactivity in Biocatalytic Reductions
In studies using non-conventional yeasts (NCYs), this compound and its analogues were reduced to saturated ketones (e.g., 5b: 4-(4-chlorophenyl)butan-2-one). Key findings include:
- Substrate Specificity: Electron-withdrawing groups (e.g., Cl) enhance ene-reductase activity. The target compound showed higher conversion rates than non-chlorinated analogues like 4a .
- Steric Effects : Bulky substituents (e.g., 3-bromo-4-ethoxy in ) reduce enzymatic efficiency due to steric hindrance.
Biological Activity
(3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one, also known as trans-4-phenyl-3-buten-2-one or trans-benzylideneacetone, is a compound with significant biological activity. This article reviews its biological properties, metabolic pathways, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C16H13ClO
- Molecular Weight : 272.73 g/mol
- CAS Number : 1896-62-4
1. Estrogenic Activity
Research has shown that this compound exhibits estrogenic activity through metabolic conversion. In a study involving rat liver microsomes, the compound was metabolized to form 4-hydroxy derivatives, which displayed estrogen-like effects. The enzymatic conversion was influenced by various inducers, indicating that the compound's biological activity could vary based on metabolic conditions .
2. Antioxidant Properties
The compound has been evaluated for its antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cells. This property may contribute to its protective effects against cellular damage and its potential application in preventing diseases related to oxidative stress .
3. Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and renal cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics .
Metabolic Pathways
The metabolism of this compound primarily occurs in the liver, where it undergoes hydroxylation to form active metabolites. The major metabolic pathway includes:
- Conversion to 4-hydroxychalcone.
- Formation of various hydroxylated metabolites influenced by different enzyme inducers.
The metabolic profile suggests that the biological effects of this compound may be significantly modulated by liver enzyme activity, which can vary among individuals .
Case Study 1: Estrogenic Activity Assessment
A study conducted on rat liver microsomes demonstrated that this compound was metabolized to 4-OH-PBO (a hydroxylated derivative) when incubated with NADPH. The study showed that this metabolite had a higher affinity for estrogen receptors compared to the parent compound, indicating its potential role as an endocrine disruptor or therapeutic agent in estrogen-related conditions .
Case Study 2: Anticancer Efficacy
In vitro studies have reported that this compound effectively induced apoptosis in MCF-7 and HeLa cancer cell lines. The compound's ability to inhibit cell growth was linked to its capacity to activate caspase pathways and induce DNA fragmentation, highlighting its potential as an anticancer agent .
Summary of Research Findings
Q & A
Q. What are the optimal synthetic routes for (3E)-4-(4-chlorophenyl)-3-phenylbut-3-en-2-one?
The compound can be synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting 4-chlorobenzaldehyde with acetophenone derivatives in ethanol under alkaline conditions (e.g., 50% KOH) at controlled pH (3–4) to favor enone formation. Purification is achieved through ethanol recrystallization, yielding crystals suitable for structural analysis .
Q. How can the E-configuration of the double bond be confirmed experimentally?
Use X-ray crystallography to determine the spatial arrangement of substituents around the double bond. For example, a crystal structure analysis of a related enone revealed a dihedral angle of 6.5° between aromatic rings, confirming the E-geometry . Alternatively, NMR spectroscopy (e.g., coupling constants J = 15–16 Hz for trans-vinylic protons) provides indirect evidence .
Q. What chromatographic methods are recommended for purity assessment?
HPLC with a C18 reverse-phase column (mobile phase: acetonitrile/water) or TLC (silica gel, hexane:ethyl acetate 7:3) can assess purity. For high-resolution analysis, combine with mass spectrometry (ESI-MS) to detect impurities at <0.1% levels .
Advanced Research Questions
Q. How do substituents on the aryl rings influence the compound’s reactivity in Michael additions?
The electron-withdrawing 4-chlorophenyl group increases the electrophilicity of the α,β-unsaturated ketone, accelerating nucleophilic attacks. Compare with analogs like (3E)-4-(4-fluorophenyl)but-3-enoic acid (PubChem CID: 10397385), where fluorine’s inductive effect further enhances reactivity . Computational studies (e.g., DFT calculations) can quantify electronic effects via Hammett σ constants .
Q. How to resolve contradictions in reported melting points or spectral data?
Discrepancies may arise from polymorphic forms or solvent residues. Use differential scanning calorimetry (DSC) to identify melting point variations. For spectral data, standardize experimental conditions (e.g., deuterated solvents for NMR) and cross-validate with computational predictions (e.g., IR vibrational modes via Gaussian software) .
Q. What intermolecular interactions stabilize the crystal lattice?
X-ray studies of structurally similar enones reveal stabilization via O–H⋯O hydrogen bonds , C–H⋯π interactions , and π–π stacking (3.6–3.8 Å interplanar distances). For example, weak C–H⋯O interactions (2.5–2.7 Å) contribute to lattice energy in (2E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one .
Q. What computational strategies predict biological activity for this compound?
Perform molecular docking against target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina. Generate QSAR models based on electronic descriptors (HOMO-LUMO gaps, dipole moments) derived from DFT calculations. Compare with bioactivity data of analogs, such as the antimicrobial activity of (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one (CAS: 1810710-65-6) .
Methodological Guidelines
- Synthetic Optimization : Vary solvents (e.g., methanol vs. ethanol) and catalysts (e.g., NaOH vs. KOH) to optimize yield. Monitor reaction progress via TLC .
- Data Validation : Cross-check spectral data with the NIST Chemistry WebBook (e.g., IR peaks, NMR shifts) and deposit crystallographic data in the Cambridge Structural Database .
- Controlled Experiments : Compare reactivity under inert (N₂) vs. ambient conditions to assess air/moisture sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
